Cas no 79-92-5 (DL-Camphene)

DL-Camphene structure
DL-Camphene structure
Product Name:DL-Camphene
CAS No:79-92-5
MF:C10H16
MW:136.234043121338
MDL:MFCD00066603
CID:34190
PubChem ID:6616
Update Time:2024-03-01

DL-Camphene Chemical and Physical Properties

Names and Identifiers

    • Camphene
    • 2,2-Dimethyl-3-methylene-bicyclo[2.2.1]heptane
    • 2,2-Dimethyl-3-methylene norbornane
    • 3,3-Dimethyl-2-methylene-norcamphane
    • 2,2-dimethyl-3-methylene-norbornane
    • 2,2-dimethyl-3-methylidenebicyclo<2.2.1>heptane
    • 2-tert-butylacrolein
    • 2-tert-Butyl-acrylaldehyd
    • 2-tert-butyl-acrylaldehyde
    • 2-tert-butylpropenal
    • 3,3-dimethyl-2-methylenebutanal
    • 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE
    • 3,3-dimethyl-2-methylenenorbornane
    • 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
    • DL-Camphene
    • 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane (ACI)
    • Camphene (8CI)
    • (±)-Camphene
    • 2,2-Dimethyl-3-methylenenorbornane
    • 2-Methylene-3,3-dimethylbicyclo[2.2.1]heptane
    • 3,3-Dimethyl-2-methylenenorcamphane
    • NSC 4165
    • YS Camphene
    • (+)-Camphene
    • (1R,4S)-(+)-camphene
    • (1R,4S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • (1R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • (1R,4S)-camphene
    • d-camphene
    • (+)-Comphene
    • Comphene
    • (±)-Camphene (contains ca. 20% Tricyclene)
    • (+/-)-Camphene
    • MDL: MFCD00066603
    • Inchi: 1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3
    • InChI Key: CRPUJAZIXJMDBK-UHFFFAOYSA-N
    • SMILES: C=C1C(C)(C)C2CC1CC2

Computed Properties

  • Exact Mass: 136.12500
  • Monoisotopic Mass: 136.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Colorless or yellowish crystals with camphor odor. [1]
  • Density: 0.85 g/mL at 25 °C(lit.)
  • Melting Point: 48-52 °C (lit.)
  • Boiling Point: 159-160 °C(lit.)
  • Flash Point: Fahrenheit: 84.2 ° f
    Celsius: 29 ° c
  • Refractive Index: 1.4551
  • PH: 5.5 (H2O, 22℃)(saturated aqueous solution)
  • Solubility: 0.0042g/l
  • Water Partition Coefficient: Insoluble
  • PSA: 0.00000
  • LogP: 2.99870
  • Merck: 1730
  • FEMA: 2229 | CAMPHENE
  • Color/Form: 2000 μg/mL in methanol
  • Sensitiveness: Sensitive to air
  • Solubility: Insoluble in water, slightly soluble in ethanol, soluble in ether, and miscible in fixed oil. [10]

DL-Camphene Security Information

  • Symbol: GHS02 GHS09
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H228,H411
  • Warning Statement: P210,P273
  • Hazardous Material transportation number:UN 1325 4.1/PG 2
  • WGK Germany:2
  • Hazard Category Code: 11-36-50/53
  • Safety Instruction: S16-S33
  • RTECS:EX1055000
  • Hazardous Material Identification: F N
  • Safety Term:4.1
  • Packing Group:III
  • Risk Phrases:R10
  • Packing Group:III
  • Hazard Level:4.1
  • HazardClass:4.1
  • PackingGroup:II
  • Storage Condition:2-8°C

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DL-Camphene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Calcium carbonate Solvents: Ethanol
Reference
Walden inversion. V. Walden inversion in the formation of ethers
Huckel, Walter; et al, Justus Liebigs Annalen der Chemie, 1940, 543, 230-9

Production Method 2

Reaction Conditions
1.1 Solvents: Chloroform-d ;  2 h, 40 °C
Reference
Activation of primary and secondary benzylic and tertiary alkyl (sp3)C-F bonds inside a self-assembled molecular container
Koster, Jesper M.; et al, Frontiers in Chemistry (Lausanne, 2018, 6,

Production Method 3

Reaction Conditions
Reference
Isomerism of borneol and isoborneol
Lipp, P., Justus Liebigs Annalen der Chemie, 1930, 480, 298-307

Production Method 4

Reaction Conditions
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Sodium borohydride
Reference
Deoxymercuration with nickel boride
Singhal, G. M.; et al, Indian Journal of Chemistry, 1989, (10), 853-4

Production Method 5

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica
Reference
Phosphotungstic acid hydrate
Noshi, Mohammad N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Production Method 6

Reaction Conditions
Reference
Mechanism of racemization of camphene-8-C14
Roberts, John D.; et al, Journal of the American Chemical Society, 1953, 75, 3165-8

Production Method 7

Reaction Conditions
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
Reference
Dichlorobis(triphenylphosphine)nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 8

Reaction Conditions
Reference
Rearrangement in borate pyrolysis
Chapman, O.L.; et al, Journal of Organic Chemistry, 1961, 26, 4193-6

Production Method 9

Reaction Conditions
1.1 Reagents: Titanocene dichloride ,  Indium Solvents: Tetrahydrofuran ;  10 min, rt
Reference
Mild and efficient deoxygenation of epoxides with bis(cyclopentadienyl)titanium(IV) dichloride-indium system
Choi, Kwang Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 26(10), 1495-1496

Production Method 10

Reaction Conditions
1.1 Solvents: Ethylene glycol ,  Water
Reference
Stereochemical investigations of cyclic bases. III. An example of Wagner-Meerwein elimination with a quaternary ammonium salt
McKenna, J.; et al, Journal of the Chemical Society, 1958, 2759, 2759-68

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
Reference
Changes in the molecular structure in chemical reactions. III. Reaction of bornylamine and isobornylamine with nitrous acid
Huckel, Walter; et al, Justus Liebigs Annalen der Chemie, 1937, 528, 57-73

Production Method 12

Reaction Conditions
1.1 Solvents: Acetic anhydride
Reference
Terpenes and ether oils. 19. Studies in the camphor and fenchone series
Wallach, O., Justus Liebigs Annalen der Chemie, 1892, 326, 326-376

Production Method 13

Reaction Conditions
1.1 Solvents: Methanol ,  Nitrogen
Reference
Photochemistry of organic halides: some interesting features of the photobehavior of vinyl halides and vinylidine dihalides derived from camphene
Sonawane, H. R.; et al, Tetrahedron Letters, 1985, 26(29), 3507-10

Production Method 14

Reaction Conditions
1.1 Catalysts: Cuprate(1-), dimethyl-, lithium
Reference
Some unusual aspects of organocopper chemistry: lithium organocuprate reaction with some neopentylic p-tosylate esters
Posner, Gary H.; et al, Journal of Organometallic Chemistry, 1979, 177(1), 299-307

Production Method 15

Reaction Conditions
Reference
Decomposition of bornyl benzene and naphthatenesulfonates by heat. The products of hydrolysis of bornyl and menthyl benzene-and naphthalenesulfonates. The influence of solvents on the temperature of decomposition of these bornyl and menthyl sulfonates
Patterson, Thomas S.; et al, Journal of the Chemical Society, 1928, 2464, 2464-72

Production Method 16

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  45 min, 100 °C
Reference
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

Production Method 17

Reaction Conditions
1.1 Reagents: Pyridine ,  1-Chloromethanesulfonyl chloride
1.2 Solvents: Water
Reference
Chloromethanesulfonate as an efficient leaving group. Rearrangement of the carbon-carbon bond and conversion of alcohols into azides and nitriles
Shimizu, Takeshi; et al, Synthesis, 1999, (8), 1373-1385

Production Method 18

Reaction Conditions
1.1 Solvents: Aniline
Reference
Action of Bornyl Chloride on Aromatic Amines
Ullmann, Fritz; et al, Berichte der Deutschen Chemischen Gesellschaft, 1911, 43, 3202-9

Production Method 19

Reaction Conditions
1.1 Solvents: Benzene ,  Water
Reference
Constitution of Camphene. II. Camphene Hydrochloride and Camphene Hydrate
Aschan, Ossian, Justus Liebigs Annalen der Chemie, 1911, 383, 1-38

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
Reference
New research on camphenes and isomers in the alcohol series
Berthelot, M., Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 1862, 496, 496-500

Production Method 21

Reaction Conditions
1.1 Reagents: 1-Chloromethanesulfonyl chloride Solvents: Pyridine ;  0 °C → rt
Reference
Chloromethanesulfonyl chloride
Shimizu, Takeshi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-6

Production Method 22

Reaction Conditions
1.1 Catalysts: Dibromotriphenylphosphorane
Reference
Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide
Hodge, Philip; et al, Journal of the Chemical Society, 1984, (2), 195-8

Production Method 23

Reaction Conditions
1.1 2 h, rt → 150 °C; 150 °C
Reference
Synthesis of camphene from α-pinene using SO32- functionalized MCM-41 as catalyst
Roman-Aguirre, M.; et al, Applied Catalysis, 2008, 334(1-2), 59-64

Production Method 24

Reaction Conditions
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
Reference
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Production Method 25

Reaction Conditions
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
Nickel-catalyzed geminal dimethylation of allylic cyclic dithioketals. A convenient procedure to form a tert-butyl substituent at the olefinic carbon atom
Yuan, Tien Min; et al, Journal of Organic Chemistry, 1992, 57(16), 4550-2

Production Method 26

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  48 h, 150 °C
Reference
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

Production Method 27

Reaction Conditions
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethanol
Reference
Novel products from Beckmann fragmentation of camphor oxime in polyphosphoric acid
Hill, Richard K.; et al, Tetrahedron, 1988, 44(11), 3405-12

Production Method 28

Reaction Conditions
Reference
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

Production Method 29

Reaction Conditions
1.1 Solvents: Methanol ,  Nitrogen
Reference
Photochemistry of organic halides: some interesting features of the photobehavior of vinyl halides and vinylidine dihalides derived from camphene
Sonawane, H. R.; et al, Tetrahedron Letters, 1985, 26(29), 3507-10

DL-Camphene Raw materials

DL-Camphene Preparation Products

DL-Camphene Suppliers

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(CAS:79-92-5)Camphene
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Purity:99.9%
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(CAS:79-92-5)Camphene
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Suzhou Senfeida Chemical Co., Ltd
(CAS:79-92-5)Camphene
sfd20931
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-92-5)Camphene
LE12585
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email